

Comparative Analysis of the Biological Activities of 1-Acetyl-5-aminoindoline Derivatives

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Compound of Interest

Compound Name: 1-Acetyl-5-aminoindoline

Cat. No.: B1331524

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from **1-Acetyl-5-aminoindoline**. The information is compiled from recent studies and presented to facilitate objective comparison with alternative compounds, supported by experimental data and detailed methodologies.

Anticancer Activity: Carbonic Anhydrase Inhibition

Derivatives of **1-Acetyl-5-aminoindoline**, specifically 1-acylated indoline-5-sulfonamides, have demonstrated notable inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms CA IX and XII.^[1] These enzymes are crucial in the tumor microenvironment, contributing to extracellular acidosis and promoting cancer cell proliferation and survival, especially under hypoxic conditions.

A study on a series of 1-acylated indoline-5-sulfonamides revealed their potential as anticancer agents. The general synthesis pathway involves the protection of the indoline nitrogen with acetic anhydride, followed by chlorosulfonation to yield 1-acetylindoline-5-sulfochloride, a key intermediate.^[1]

Comparative Data of Carbonic Anhydrase Inhibitors

Compound	Target	K _i (nM)	Antiproliferative Activity (MCF7, GI ₅₀ μM)	Reference
4f (1-Acyl-indoline derivative)	CA IX	132.8	12.9 (hypoxia)	[1]
CA XII	41.3	[1]		
Indisulam (Clinical CA inhibitor)	CA IX/XII	-	Varies by cell line	
Doxorubicin (Chemotherapeutic)	-	-	0.06 (MCF-7)	[2]

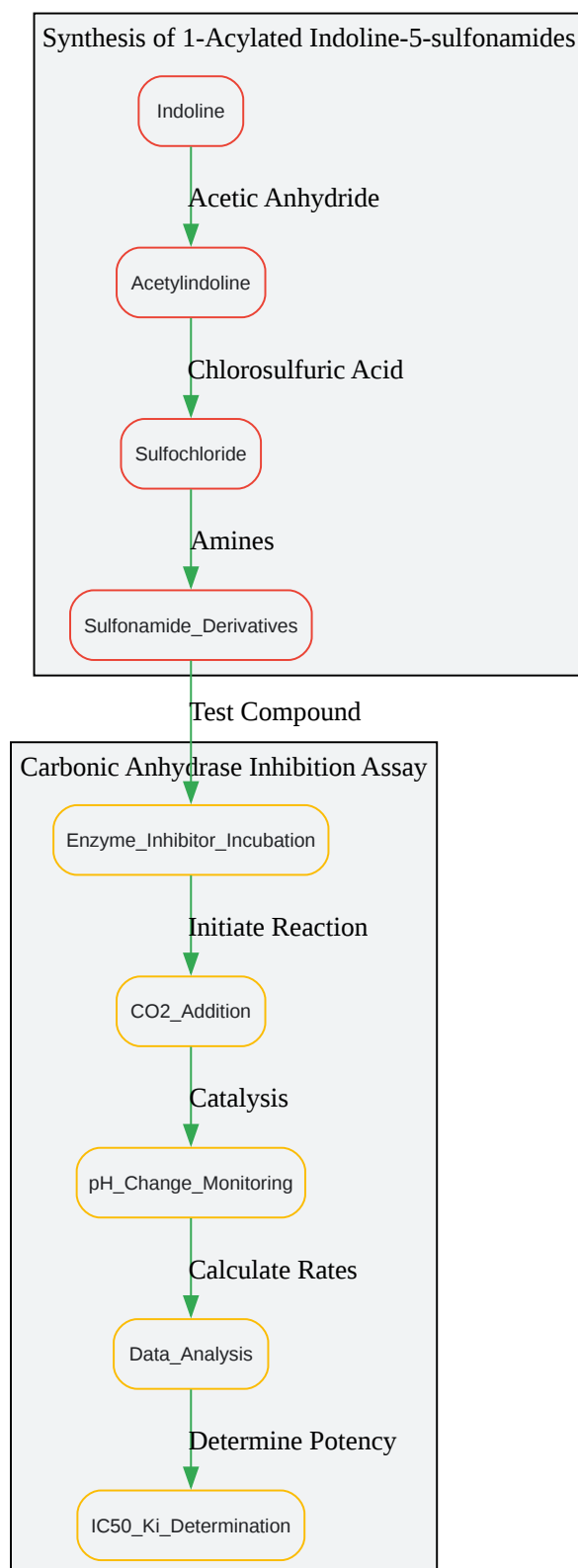
K_i: Inhibition constant; GI₅₀: 50% growth inhibition concentration. Data for Indisulam and Doxorubicin are provided for comparative context.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various CA isoforms is typically assessed using a stopped-flow CO₂ hydration assay.

- Enzyme Preparation: Recombinant human CA isoforms are purified.
- Assay Buffer: A buffer solution (e.g., 10 mM HEPES/Tris, pH 7.5, containing 20 mM NaClO₄ and 0.1 mM EDTA) is used.
- Procedure:
 - The enzyme and inhibitor are pre-incubated.
 - The reaction is initiated by adding a CO₂-saturated solution.

- The change in pH due to carbonic acid formation is monitored over time using a pH indicator (e.g., phenol red).
- The catalytic rate is determined from the initial linear portion of the absorbance change.
- IC_{50} values are calculated by plotting the enzyme activity against the inhibitor concentration.
- K_i values are subsequently determined using the Cheng-Prusoff equation.



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Workflow for Synthesis and CA Inhibition Assay.

Kinase Inhibition

The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3][4][5][6] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrrole indolin-2-one derivatives, for instance, are known to inhibit receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis.[3]

While specific data for **1-Acetyl-5-aminoindoline** derivatives as kinase inhibitors is not abundant in the reviewed literature, the broader class of indole derivatives shows significant promise. For example, some indole-based compounds have shown potent dual inhibitory activity against EGFR and SRC kinases.[7]

Comparative Data of Selected Kinase Inhibitors

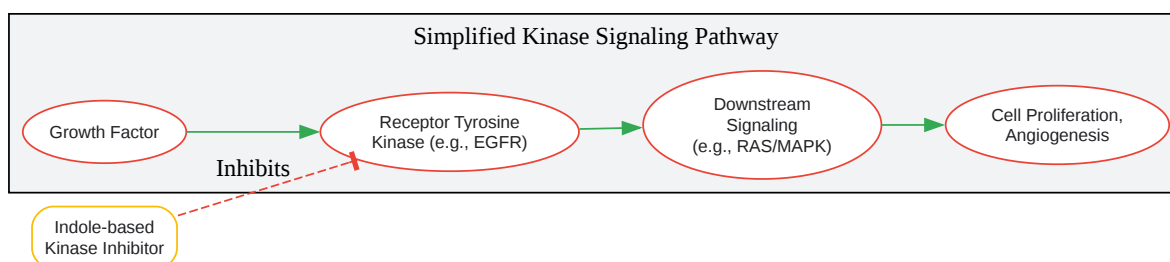
Compound	Target(s)	IC ₅₀ (μM)	Cancer Cell Line (Example)	Reference
Sunitinib (Indolin-2-one derivative)	VEGFR-2, PDGFRβ	0.08, 0.06 (Enzymatic assay)	Renal Cell Carcinoma	[3]
Indole Derivative 16	EGFR, SRC	0.002 (SRC)	Prostate Cancer Cells	[7]
p-chlorophenyl-containing analog	-	13.2 (MCF-7), 8.2 (MDA-MB-468)	Breast Cancer	[2]
Pyrazoliny-indole HD05	EGFR (predicted)	- (78.76% growth inhibition at 10 μM)	Leukemia	[8]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through an in vitro enzyme assay, often using a luminescence-based or fluorescence-based readout.

- Reagents: Purified recombinant kinase, substrate peptide, ATP, and test compounds.
- Procedure:
 - The kinase, substrate, and test compound are incubated together in a buffer solution.
 - The reaction is initiated by the addition of ATP.
 - After a set incubation period, a detection reagent is added that quantifies the amount of ADP produced (indicating kinase activity).
 - Luminescence or fluorescence is measured using a plate reader.
 - The percentage of inhibition is calculated relative to a control without the inhibitor.
 - IC₅₀ values are determined by fitting the data to a dose-response curve.



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Targeting Receptor Tyrosine Kinase Signaling.

Antimicrobial Activity

The indole moiety is a common feature in compounds with antimicrobial properties.^{[9][10][11]} Various derivatives, including 5-acetamidoaurones and indolyl compounds with amino-guanidinium moieties, have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.^{[9][11]}

Comparative Data of Antimicrobial Indole Derivatives

Compound	Organism (Example)	MIC (µg/mL or µM)	Reference
5-acetamidoaurone 10	Bacillus subtilis	0.78 µM	[9]
5-acetamidoaurone 20	Staphylococcus aureus	3.12 µM	[9]
Indole-guanidine 3O	K. pneumoniae (clinical)	4-8 µg/mL	[11]
Indole-guanidine 4O	K. pneumoniae (clinical)	4-8 µg/mL	[11]
Ciprofloxacin (Standard antibiotic)	Varies	Varies	

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

- **Bacterial Culture:** A standardized inoculum of the test bacterium is prepared.
- **Compound Preparation:** The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
- **Inoculation:** Each well is inoculated with the bacterial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Reading:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain derivatives related to the 1-acetyl-indoline structure have been investigated for anti-inflammatory properties. For instance, 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl)-2-pyrazolines have shown promising anti-inflammatory activity with lower ulcerogenic potential compared to standard drugs like phenylbutazone and indomethacin.[12][13] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes.

Comparative Data of Anti-inflammatory Agents

Compound	In Vivo Model (Rat Paw Edema) % Inhibition	Ulcerogenic Activity	Reference
1-acetyl-pyrazoline derivative (example)	Promising activity reported	Lower than standards	[12]
Phenylbutazone (Standard drug)	Significant inhibition	High	[12]
Indomethacin (Standard drug)	Significant inhibition	High	[12]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

- **Animals:** Rats are fasted overnight.
- **Compound Administration:** The test compound or a standard drug is administered orally or intraperitoneally.
- **Induction of Edema:** After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
- **Measurement:** The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

- Calculation: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of the control group.

This guide highlights the diverse biological potential of compounds derived from or related to **1-Acetyl-5-aminoindoline**. The presented data and protocols offer a foundation for researchers to compare these derivatives against other compounds and to design further investigations into their therapeutic applications.

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